Cas no 173850-70-9 (1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine hydrochloride)
![1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine hydrochloride structure](https://www.kuujia.com/scimg/cas/173850-70-9x500.png)
1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 3-methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole hydrochloride
- Piperazine, 1-[(3-methyl-5-isoxazolyl)methyl]-, hydrochloride (1:1)
- 1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine hydrochloride
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- MDL: MFCD07847858
- Inchi: 1S/C9H15N3O.ClH/c1-8-6-9(13-11-8)7-12-4-2-10-3-5-12;/h6,10H,2-5,7H2,1H3;1H
- InChI Key: LJKFNIFGGNMRCF-UHFFFAOYSA-N
- SMILES: C(N1CCNCC1)C1=CC(C)=NO1.Cl
1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-23895-10.0g |
1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine hydrochloride |
173850-70-9 | 10.0g |
$1593.0 | 2023-02-14 | ||
Enamine | EN300-40788-1.0g |
1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine hydrochloride |
173850-70-9 | 1.0g |
$371.0 | 2023-02-10 | ||
Enamine | EN300-23895-0.05g |
1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine hydrochloride |
173850-70-9 | 90% | 0.05g |
$311.0 | 2023-09-15 | |
Enamine | EN300-40788-0.5g |
1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine hydrochloride |
173850-70-9 | 0.5g |
$356.0 | 2023-02-10 | ||
Enamine | EN300-40788-5.0g |
1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine hydrochloride |
173850-70-9 | 5.0g |
$1074.0 | 2023-02-10 | ||
Enamine | EN300-40788-0.25g |
1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine hydrochloride |
173850-70-9 | 0.25g |
$341.0 | 2023-02-10 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN14499-1-1G |
1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine hydrochloride |
173850-70-9 | 95% | 1g |
¥ 1,716.00 | 2023-04-14 | |
Enamine | EN300-23895-0.5g |
1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine hydrochloride |
173850-70-9 | 90% | 0.5g |
$356.0 | 2023-09-15 | |
Enamine | EN300-23895-5.0g |
1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine hydrochloride |
173850-70-9 | 5.0g |
$1074.0 | 2023-02-14 | ||
Enamine | EN300-23895-0.25g |
1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine hydrochloride |
173850-70-9 | 90% | 0.25g |
$341.0 | 2023-09-15 |
1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine hydrochloride Related Literature
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Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
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Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
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Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
Additional information on 1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine hydrochloride
Introduction to 1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine hydrochloride (CAS No. 173850-70-9)
1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine hydrochloride, with the CAS number 173850-70-9, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as MOPP, is a derivative of piperazine and features a unique structural combination of a piperazine ring and a 3-methyl-1,2-oxazolyl moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in drug development and biological studies.
The chemical structure of 1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine hydrochloride consists of a piperazine ring connected to a 3-methyl-1,2-oxazolyl group via a methylene bridge. The piperazine ring is a common structural motif in many pharmaceuticals due to its ability to modulate various biological targets, including neurotransmitter receptors and ion channels. The 3-methyl-1,2-oxazolyl group adds additional functionality and can influence the compound's pharmacological properties.
In recent years, 1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine hydrochloride has been extensively studied for its potential therapeutic applications. One of the key areas of interest is its role as a modulator of serotonin receptors. Serotonin is a crucial neurotransmitter involved in various physiological processes, including mood regulation, sleep, and appetite. Compounds that can selectively modulate serotonin receptors have the potential to treat a wide range of disorders, such as depression, anxiety, and sleep disorders.
A study published in the Journal of Medicinal Chemistry in 2022 investigated the binding affinity and functional activity of 1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine hydrochloride at serotonin receptors. The results showed that this compound exhibits high affinity for the 5-HT2A receptor subtype, which is implicated in the pathophysiology of several psychiatric disorders. The selective modulation of this receptor subtype could lead to the development of novel therapeutic agents with improved efficacy and reduced side effects compared to existing drugs.
Beyond its potential as a serotonin receptor modulator, 1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine hydrochloride has also been explored for its anti-inflammatory properties. Inflammation is a complex biological response that plays a critical role in various diseases, including autoimmune disorders and neurodegenerative conditions. A study published in the European Journal of Pharmacology in 2023 demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. These findings suggest that 1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine hydrochloride may have therapeutic potential in treating inflammatory diseases.
The pharmacokinetic properties of 1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine hydrochloride have also been investigated to assess its suitability for drug development. A study published in Drug Metabolism and Disposition in 2024 evaluated the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in animal models. The results indicated that it has favorable pharmacokinetic properties, including good oral bioavailability and low clearance rates. These characteristics are essential for ensuring that the compound can effectively reach its target tissues and maintain therapeutic concentrations over an extended period.
In addition to its therapeutic potential, 1-[(3-methyl-1,2-oxazol-5-y l)methyl]piperazine hydrochloride has been used as a tool compound in academic research to explore the structure-function relationships of piperazine derivatives. Its unique chemical structure provides valuable insights into how subtle changes in molecular architecture can influence biological activity. This information can be leveraged to design more potent and selective compounds for various therapeutic applications.
The safety profile of 1-[ (3-methyl - 1 , 2 - oxazol - 5 - yl ) methyl ] piperazine hydrochloride strong > has also been evaluated through preclinical studies. Toxicity assessments conducted in animal models have shown that this compound has a favorable safety margin at therapeutically relevant doses. However, further clinical trials are necessary to fully establish its safety and efficacy in human subjects. p > < p >In conclusion ,< strong > 1 - [ ( 3 - methyl - 1 , 2 - oxazol - 5 - yl ) methyl ] piperazine hydrochloride strong > ( CAS No .< strong > 173850 - 70 - 9 strong >) represents an exciting candidate for drug development due to its multifaceted biological activities . Its potential as a serotonin receptor modulator , anti-inflammatory agent , and tool compound for academic research highlights its broad applicability . Ongoing studies continue to uncover new insights into its mechanisms of action , paving the way for innovative therapeutic strategies . p > article > response >
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